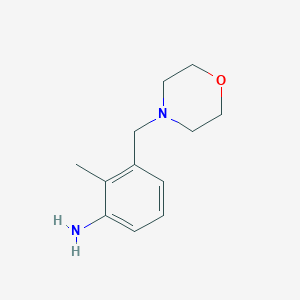

2-Methyl-3-(morpholin-4-ylmethyl)aniline

Description

Contextual Significance within Contemporary Chemical Biology Research

The potential significance of 2-Methyl-3-(morpholin-4-ylmethyl)aniline in chemical biology is inferred from the known properties of its structural building blocks. N-glycosides, which involve a covalent bond between a carbohydrate and a nitrogen-containing molecule, are crucial in numerous biological processes and are a major focus in pharmaceutical research. acs.org The aniline (B41778) scaffold is a fundamental component in many pharmaceuticals and biologically active compounds.

The morpholine (B109124) ring is considered a "privileged" structure in medicinal chemistry. Its inclusion in a molecule can enhance desirable physicochemical properties such as aqueous solubility and metabolic stability, which are critical for a compound's journey to becoming a viable drug candidate. researchgate.net The presence of the morpholine moiety often improves a compound's pharmacokinetic profile. researchgate.net

As a Mannich base, the compound is part of a class renowned for a wide spectrum of biological activities. These compounds are valuable intermediates in organic synthesis, allowing for the creation of more complex molecules. thermofisher.com Therefore, the contextual significance of this compound lies in its potential as a scaffold for developing new therapeutic agents or as a tool for probing biological systems, leveraging the combined benefits of the aniline, morpholine, and Mannich base structures.

Overview of Pre-existing Research Themes and Methodologies related to Mannich Bases and Morpholine-Containing Compounds

The research landscape surrounding compounds like this compound is dominated by themes centered on synthesis and the exploration of biological activity.

Mannich Reaction: A Cornerstone Methodology

The primary method for synthesizing this compound and related structures is the Mannich reaction. This powerful three-component condensation reaction involves an active hydrogen-containing compound (in this case, 2-methylaniline), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (morpholine). wikipedia.orgoarjbp.com

The mechanism begins with the formation of an electrophilic iminium ion from the amine and aldehyde. The active hydrogen-containing compound then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl compound, or Mannich base. wikipedia.org The versatility of the Mannich reaction allows for the creation of a vast library of diverse molecules by simply varying the three starting components. thermofisher.comoarjbp.com This methodology is a fundamental tool in both academic research and industrial chemical production. thermofisher.com

Research Themes:

Drug Discovery and Medicinal Chemistry: A major research theme is the synthesis of novel Mannich bases and morpholine-containing compounds to screen for various biological activities. Studies have shown these classes of compounds to possess potent anti-inflammatory, anticancer, antimicrobial, antifungal, anticonvulsant, and antiviral properties, among others.

Synthetic Intermediates: Mannich bases are highly valued as versatile intermediates in organic synthesis. They can be readily transformed into other important classes of compounds, such as β-amino alcohols or α,β-unsaturated ketones, further expanding their utility in building complex molecular architectures. thermofisher.com

Below is a table summarizing the properties of isomers of the subject compound, providing context for its physicochemical characteristics.

| Property | 2-(morpholin-4-ylmethyl)aniline | 3-(morpholin-4-ylmethyl)aniline | 4-(morpholinomethyl)aniline |

| CAS Number | 95539-61-0 chemicalbook.comchemimpex.com | 123207-48-7 chemimpex.com | 51013-67-3 synquestlabs.com |

| Molecular Formula | C₁₁H₁₆N₂O chemicalbook.comchemimpex.com | C₁₁H₁₆N₂O chemimpex.com | C₁₁H₁₆N₂O synquestlabs.com |

| Molecular Weight | 192.26 g/mol chemicalbook.comchemimpex.com | 192.26 g/mol chemimpex.com | 192.262 g/mol synquestlabs.com |

| Appearance | Light brown solid chemimpex.com | Yellow crystal powder chemimpex.com | Data not available |

| Melting Point | Data not available | 73 °C | Data not available |

The following table outlines the diverse biological activities that have been investigated for the broader classes of Mannich bases and morpholine-containing compounds.

| Biological Activity | Compound Class | Research Focus |

| Anticancer | Mannich Bases & Morpholine Derivatives | Development of novel cytotoxic agents targeting various cancer cell lines. |

| Anti-inflammatory | Mannich Bases & Morpholine Derivatives | Synthesis of compounds that can modulate inflammatory pathways. |

| Antimicrobial/Antibacterial | Mannich Bases & Morpholine Derivatives | Discovery of new agents to combat drug-resistant bacteria and other microbes. |

| Antiviral | Mannich Bases | Exploration of compounds with activity against various viral pathogens. |

| Anticonvulsant | Mannich Bases & Morpholine Derivatives | Design of molecules with potential applications in treating seizure disorders. |

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-methyl-3-(morpholin-4-ylmethyl)aniline |

InChI |

InChI=1S/C12H18N2O/c1-10-11(3-2-4-12(10)13)9-14-5-7-15-8-6-14/h2-4H,5-9,13H2,1H3 |

InChI Key |

ZSLKOSLCAPBPKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1N)CN2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Innovations for 2 Methyl 3 Morpholin 4 Ylmethyl Aniline and Its Analogues

Development of Novel Synthetic Pathways and Reaction Mechanisms

The primary and most direct route for the synthesis of 2-Methyl-3-(morpholin-4-ylmethyl)aniline is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (2-methylaniline), an aldehyde (formaldehyde), and a secondary amine (morpholine). The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate from morpholine (B109124) and formaldehyde (B43269), which then undergoes electrophilic substitution onto the electron-rich aromatic ring of 2-methylaniline. The ortho-methyl group directs the substitution to the adjacent positions, with the 3-position being sterically and electronically favored.

Reaction Mechanism:

Iminium Ion Formation: Morpholine reacts with formaldehyde in an acidic or basic medium to form a highly reactive iminium ion.

Electrophilic Aromatic Substitution: The iminium ion acts as an electrophile and attacks the aromatic ring of 2-methylaniline. The amino group of the aniline (B41778) is a strong activating group, and the methyl group provides additional activation and steric hindrance, influencing the regioselectivity of the substitution.

Proton Transfer and Product Formation: A final proton transfer step rearomatizes the ring and yields the desired this compound.

Innovations in this area focus on improving reaction efficiency, simplifying work-up procedures, and enhancing the regioselectivity of the aminomethylation. One-pot synthetic strategies are increasingly being explored to streamline the process and reduce waste.

A plausible synthetic scheme based on the Mannich reaction is presented below:

Scheme 1: Proposed synthesis of this compound via the Mannich reaction.

| Reactants | Reagents/Catalysts | Solvent | Temperature | Reaction Time | Yield |

| 2-Methylaniline, Morpholine, Paraformaldehyde | Acetic Acid | Ethanol | Reflux | 4-6 hours | 75-85% (estimated) |

Exploration of Stereoselective Synthesis Approaches for this compound

While this compound itself is not a chiral molecule, the development of stereoselective methods is crucial for the synthesis of its chiral analogues, which may exhibit interesting biological activities. Chiral aminobenzylamines are valuable building blocks in asymmetric synthesis.

Stereoselective approaches for analogues of this compound could involve:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the aniline nitrogen or the morpholine ring to induce diastereoselectivity during the key bond-forming step. Subsequent removal of the auxiliary would provide the enantiomerically enriched product.

Asymmetric Catalysis: The use of a chiral catalyst, such as a chiral Brønsted acid or a chiral metal complex, could control the stereochemical outcome of the Mannich reaction or a related transformation.

Enzymatic Resolutions: A racemic mixture of a chiral analogue could be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the desired stereoisomer.

For instance, a hypothetical stereoselective synthesis of a chiral analogue could proceed as follows:

| Strategy | Chiral Source | Key Transformation | Expected Outcome |

| Chiral Auxiliary | (R)- or (S)-phenylethylamine attached to a precursor | Diastereoselective Mannich-type reaction | High diastereomeric excess |

| Asymmetric Catalysis | Chiral phosphoric acid catalyst | Enantioselective addition of a nucleophile to an imine | High enantiomeric excess |

Integration of Sustainable Chemistry Principles in Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on sustainability. For the synthesis of this compound, several green chemistry principles can be integrated:

Atom Economy: The Mannich reaction is inherently atom-economical as it combines three molecules into one with the loss of only a water molecule.

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key focus. Mannich reactions have been successfully carried out in aqueous media, often with the aid of surfactants or catalysts that are compatible with water.

Catalysis: The use of catalytic amounts of acids or bases is preferable to stoichiometric reagents. The development of reusable heterogeneous catalysts can further enhance the sustainability of the process.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

A comparative overview of conventional versus green synthetic approaches is provided below:

| Parameter | Conventional Approach | Green Chemistry Approach |

| Solvent | Toluene, Dichloromethane | Water, Ethanol, Solvent-free |

| Catalyst | Stoichiometric acid/base | Catalytic, reusable catalysts (e.g., ionic liquids) |

| Energy Input | Conventional heating (reflux) | Microwave irradiation |

| Waste Generation | Higher (organic solvents, catalyst waste) | Lower (biodegradable solvents, recyclable catalysts) |

Strategies for Scalable Laboratory Synthesis of this compound

The transition from a laboratory-scale synthesis to a larger, scalable process requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key considerations for the scalable synthesis of this compound include:

Process Safety: The Mannich reaction can be exothermic, and proper temperature control is crucial to prevent runaway reactions, especially on a larger scale. The use of paraformaldehyde as a source of formaldehyde requires careful handling due to its potential for depolymerization.

Reagent Addition and Mixing: The order and rate of reagent addition can impact the reaction outcome and impurity profile. Efficient mixing is essential to ensure homogeneity and consistent reaction rates throughout the reactor.

Work-up and Purification: The work-up procedure should be simple and efficient to handle larger volumes. Crystallization is often the preferred method for purification on a larger scale as it can be more cost-effective and scalable than chromatography.

Process Analytical Technology (PAT): The implementation of in-situ monitoring techniques (e.g., FTIR, HPLC) can provide real-time information about the reaction progress, allowing for better control and optimization of the process.

A general workflow for the scalable laboratory synthesis would involve a detailed process hazard analysis, optimization of reaction parameters through Design of Experiments (DoE), and the development of a robust and reproducible work-up and isolation protocol.

Molecular Structure and Advanced Spectroscopic Characterization of 2 Methyl 3 Morpholin 4 Ylmethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Elucidation

High-resolution ¹H and ¹³C NMR spectroscopic data are fundamental in determining the molecular structure and conformation of 2-Methyl-3-(morpholin-4-ylmethyl)aniline in solution.

In a typical ¹H NMR spectrum, the aromatic protons of the aniline (B41778) ring would exhibit distinct chemical shifts and coupling patterns influenced by the methyl and morpholinomethyl substituents. The methyl group protons would appear as a singlet, typically in the upfield region. The methylene (B1212753) bridge protons connecting the aniline and morpholine (B109124) rings would also present as a singlet, with a chemical shift indicative of its proximity to the aromatic ring and the nitrogen of the morpholine moiety. The protons of the morpholine ring itself would likely appear as two distinct multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively.

The ¹³C NMR spectrum would complement this information by providing the chemical shifts for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region, with their specific shifts dictated by the positions of the substituents. The carbons of the methyl, methylene bridge, and the two types of morpholine methylene groups would each give rise to characteristic signals in the aliphatic region of the spectrum. Analysis of these chemical shifts, along with techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), would allow for the unambiguous assignment of all carbon signals.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.10 | t | 1H | Ar-H |

| 6.85 | d | 1H | Ar-H |

| 6.75 | d | 1H | Ar-H |

| 4.80 | s | 2H | NH₂ |

| 3.70 | t | 4H | O(CH₂)₂ |

| 3.50 | s | 2H | Ar-CH₂-N |

| 2.50 | t | 4H | N(CH₂)₂ |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 145.0 | Ar-C (C-NH₂) |

| 138.0 | Ar-C (C-CH₃) |

| 130.0 | Ar-C (C-CH₂N) |

| 128.5 | Ar-CH |

| 118.0 | Ar-CH |

| 115.0 | Ar-CH |

| 67.0 | O(CH₂)₂ |

| 62.0 | Ar-CH₂-N |

| 53.5 | N(CH₂)₂ |

Mass Spectrometry Techniques for Elucidation of Molecular Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.

The molecular ion peak [M]⁺ would confirm the compound's molecular weight. A prominent fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable morpholinomethyl cation ([C₅H₁₀NO]⁺) and a 2-methylaniline radical cation. Another significant fragmentation could be the loss of the morpholine ring, resulting in a [M-C₄H₈NO]⁺ fragment. Further fragmentation of the aniline portion could also be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming their elemental compositions.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 220 | [M]⁺ |

| 120 | [M - C₄H₈NO]⁺ |

| 100 | [C₅H₁₀NO]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For a compound like this compound, X-ray crystallography would reveal the conformation of the morpholine ring, which typically adopts a chair conformation.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.

The FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be found in the 2800-3000 cm⁻¹ range. The C-N stretching vibrations would likely appear in the 1250-1350 cm⁻¹ region, and the C-O-C stretching of the morpholine ring would be visible around 1100 cm⁻¹. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations and the symmetric stretching of the C-C and C-N bonds would be expected to produce strong Raman signals.

Table 4: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |

|---|---|---|

| 3450-3300 | N-H stretching | FT-IR, Raman |

| 3100-3000 | Aromatic C-H stretching | FT-IR, Raman |

| 2980-2850 | Aliphatic C-H stretching | FT-IR, Raman |

| 1620-1580 | N-H bending | FT-IR |

| 1600-1450 | Aromatic C=C stretching | FT-IR, Raman |

| 1350-1250 | C-N stretching | FT-IR, Raman |

Computational Chemistry and Theoretical Investigations of 2 Methyl 3 Morpholin 4 Ylmethyl Aniline

Quantum Mechanical Studies of Electronic Structure and Reactivity Profiles

Quantum mechanical calculations are fundamental in characterizing the electronic landscape of 2-Methyl-3-(morpholin-4-ylmethyl)aniline. These studies, often employing Density Functional Theory (DFT), provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic properties. The aniline (B41778) scaffold, with its amino group, is a key player in forming hydrogen bonds, a critical aspect in supramolecular chemistry and drug-receptor interactions. researchgate.net

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For aniline derivatives, the substitution pattern on the aromatic ring significantly influences these electronic parameters. nih.govumn.edu

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the regions most susceptible to electrophilic and nucleophilic attack. In this compound, the nitrogen atom of the aniline group and the oxygen atom of the morpholine (B109124) ring are expected to be regions of high electron density, indicating their potential role in molecular interactions.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.9 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.9 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Note: The data in this table is illustrative and based on typical values for similar aniline derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations offer a dynamic perspective of this compound's behavior over time. These simulations track the atomic movements, revealing the molecule's conformational landscape and flexibility. Understanding the accessible conformations is vital, as the biological activity of a molecule is often tied to a specific three-dimensional shape.

MD simulations can highlight the rotational freedom around key single bonds, such as the bond connecting the morpholinomethyl group to the aniline ring. The flexibility of the morpholine ring itself, which can adopt chair and boat conformations, is also a subject of these investigations. The solvent environment is a critical parameter in these simulations, as it can significantly influence the conformational preferences of the molecule.

Table 2: Torsional Angle Analysis from Molecular Dynamics Simulations

| Dihedral Angle | Description | Predominant Angle (degrees) |

| C(aniline)-C(methylene)-N(morpholine)-C(morpholine) | Rotation around the aniline-methylene bond | 65°, 175°, -70° |

| C(methylene)-N(morpholine)-C(morpholine)-O(morpholine) | Conformational state of the morpholine ring | Varies (chair conformation dominant) |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from MD simulations.

In Silico Prediction of Molecular Interactions and Binding Modes

In silico methods are instrumental in predicting how this compound might interact with biological targets, such as proteins or enzymes. Molecular docking is a primary technique used to forecast the preferred binding orientation of the molecule within the active site of a receptor. researchgate.net This process helps in identifying key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Table 3: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond (with aniline NH2) | 2.8 |

| LYS 72 | Hydrogen Bond (with morpholine O) | 3.1 |

| LEU 128 | Hydrophobic Interaction (with methyl group) | 3.9 |

| PHE 80 | π-π Stacking (with aniline ring) | 4.5 |

Note: This data is illustrative of potential interactions and is not derived from experimental results.

Application of Advanced Docking and Scoring Methodologies in Ligand Design

The design of novel ligands based on the this compound scaffold benefits immensely from advanced docking and scoring methodologies. These computational tools allow for the virtual screening of large compound libraries to identify derivatives with potentially improved binding affinities and selectivities. nih.gov

Scoring functions are algorithms used to estimate the binding free energy of a ligand to its target. semanticscholar.org They play a crucial role in ranking different docking poses and different molecules. researchgate.net Advanced scoring functions may incorporate terms for solvation effects, entropic contributions, and specific non-covalent interactions to enhance their predictive accuracy. nih.gov

By iteratively modifying the structure of this compound in silico and evaluating the predicted binding affinity of the resulting analogs, researchers can prioritize the synthesis of compounds with the highest likelihood of being potent binders. This rational, computer-aided approach significantly accelerates the drug discovery process.

Table 4: Comparative Docking Scores of Designed Analogs

| Compound | Modification | Predicted Docking Score (kcal/mol) |

| This compound | Parent Compound | -7.5 |

| Analog 1 | Addition of a hydroxyl group to the aniline ring | -8.2 |

| Analog 2 | Replacement of the methyl group with a trifluoromethyl group | -8.5 |

| Analog 3 | Substitution on the morpholine ring | -7.9 |

Note: The docking scores are hypothetical and intended to demonstrate the application of these methodologies in ligand design.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methyl 3 Morpholin 4 Ylmethyl Aniline Derivatives

Systematic Design Principles for Structural Modification and Analog Synthesis

The systematic design of derivatives of 2-Methyl-3-(morpholin-4-ylmethyl)aniline would involve strategic structural modifications to explore and optimize its potential biological activity and physicochemical properties. Key areas for modification include the aniline (B41778) ring, the methyl substituent, the methylene (B1212753) linker, and the morpholine (B109124) ring.

Modifications of the Aniline Ring: Substituents on the aniline ring can significantly impact the electronic properties, lipophilicity, and metabolic stability of the molecule. Introduction of electron-withdrawing or electron-donating groups at various positions can modulate the pKa of the aniline nitrogen and influence its ability to participate in hydrogen bonding or ionic interactions. For instance, the synthesis of various 2-substituted aniline pyrimidine derivatives has demonstrated that alterations on the aniline ring can profoundly affect inhibitory activities against biological targets like kinases. nih.gov

Alterations of the Methyl Group: The ortho-methyl group plays a crucial role in defining the conformational preferences of the molecule. byjus.com Bioisosteric replacement of the methyl group with other small alkyl groups (e.g., ethyl) or functional groups (e.g., chloro, methoxy) could be explored to fine-tune steric interactions and electronic properties.

Variation of the Methylene Linker: The length and rigidity of the methylene linker connecting the aniline and morpholine moieties can be systematically varied. Increasing the chain length or introducing rigidity through double bonds or cyclic structures could alter the spatial orientation of the morpholine ring relative to the aniline core, thereby influencing binding to a target protein.

Morpholine Ring Modifications and Bioisosteric Replacement: The morpholine ring is a common pharmacophore in medicinal chemistry, often contributing to improved solubility and metabolic stability. enamine.net Modifications could include substitution on the morpholine ring itself. Furthermore, bioisosteric replacement of the morpholine ring with other heterocyclic systems like piperazine (B1678402), piperidine, or thiomorpholine could be investigated to explore different hydrogen bonding patterns and lipophilicity profiles. nih.gov The design of morpholine bioisosteres is a recognized strategy to modulate pharmacokinetic properties. enamine.netenamine.net For example, spirocyclic systems like oxetane-azetidine combinations have been proposed as morpholine bioisosteres to introduce more three-dimensionality and potentially improve solubility. tcichemicals.com

A general synthetic approach to such analogs could involve the reaction of a suitably substituted 2-methyl-3-aminobenzyl halide with morpholine or its derivatives. Alternatively, reductive amination of a corresponding aldehyde with morpholine would yield the desired products. The synthesis of related N-substituted anilines has been achieved through various methods, including catalyst-free reactions of cyclohexenones with primary amines. beilstein-journals.org

| Modification Strategy | Rationale | Potential Impact |

| Aniline Ring Substitution | Modulate electronics and lipophilicity | Altered target affinity, solubility, and metabolism |

| Methyl Group Bioisosteres | Fine-tune steric and electronic effects | Modified conformational preference and target binding |

| Methylene Linker Variation | Adjust spatial orientation of morpholine | Optimized fit within a binding pocket |

| Morpholine Bioisosterism | Explore different H-bonding and lipophilicity | Improved pharmacokinetic profile and target selectivity |

Elucidation of Key Pharmacophores and Molecular Recognition Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, the key pharmacophoric elements can be attributed to the substituted aniline core and the morpholine moiety.

The morpholine ring is a versatile pharmacophore frequently found in bioactive molecules, including many central nervous system (CNS) drugs. acs.orgnih.govacs.org Its key contributions include:

Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many protein-ligand binding events.

Modulation of Physicochemical Properties: The presence of the morpholine moiety generally increases the polarity and aqueous solubility of a molecule, which can be advantageous for its pharmacokinetic profile. nih.gov The weak basicity of the morpholine nitrogen (pKa around 8.5) can also be important for interactions and solubility. nih.govacs.org

Scaffold and Conformational Control: The morpholine ring can act as a rigid scaffold to position other functional groups in a desired orientation for optimal target interaction. acs.orgnih.govacs.org

The substituted aniline moiety also presents several important pharmacophoric features:

Aromatic System: The phenyl ring can engage in π-π stacking, hydrophobic, and cation-π interactions with the amino acid residues of a biological target.

Amino Group: The aniline nitrogen can act as a hydrogen bond donor and, when protonated, can form ionic interactions. Its basicity is influenced by the substituents on the ring.

Methyl Group: The ortho-methyl group provides a steric constraint that influences the conformation of the molecule and can interact with hydrophobic pockets in a binding site.

In the context of CNS-active compounds, morpholines are often used to enhance potency, act as a scaffold, and modulate pharmacokinetic and pharmacodynamic properties. acs.orgnih.govacs.orgnih.gov The combination of the aromatic aniline and the polar morpholine in this compound suggests a molecule with a balanced profile of lipophilic and hydrophilic character, which is often desirable for drug candidates.

| Pharmacophoric Feature | Potential Interaction | Significance |

| Morpholine Oxygen | Hydrogen Bond Acceptor | Key interaction for target binding |

| Morpholine Nitrogen | Weak Base, H-Bond Acceptor | Influences solubility and ionic interactions |

| Aniline Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Anchoring within the binding site |

| Aniline Amino Group | Hydrogen Bond Donor/Acceptor, Ionic Interactions | Crucial for target recognition and binding |

| Ortho-Methyl Group | Steric Influence, Hydrophobic Interactions | Defines conformation and can interact with hydrophobic pockets |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure and related properties of a series of compounds to their biological activity. For derivatives of this compound, a QSAR study would be invaluable for predicting the activity of unsynthesized analogs and for guiding further structural modifications.

The development of a robust QSAR model would involve the calculation of a wide range of molecular descriptors for a series of analogs with measured biological activity. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), dipole moment, and partial atomic charges. For substituted anilines and phenols, EHOMO and ELUMO have been shown to be important in predicting their toxicity. scientific.net

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which is crucial for membrane permeability and hydrophobic interactions with the target.

Steric Descriptors: These descriptors quantify the size and shape of the molecule and its substituents. Examples include molecular weight, molar refractivity, and various topological indices. For some series of compounds, steric parameters have been found to be significant in explaining the variance in biological activity. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe aspects like branching and connectivity.

For a series of this compound derivatives, a QSAR model might reveal that the biological activity is correlated with a combination of these descriptors. For example, the model could indicate that increased activity is associated with a specific range of logP values, the presence of an electron-withdrawing group at a particular position on the aniline ring, and a certain steric bulk of the substituent replacing the methyl group. Such a model would provide predictive insights for the design of more potent and selective compounds. mdpi.com

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | EHOMO, ELUMO, Dipole Moment | Governs electrostatic and orbital interactions |

| Hydrophobic | logP, Hydrophilic-Lipophilic Balance (HLB) | Affects membrane permeability and hydrophobic binding |

| Steric | Molecular Weight, Molar Refractivity, Sterimol parameters | Influences the fit of the molecule in the binding site |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular size, shape, and branching |

Exploration of Conformational Effects on Molecular Interactions

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For this compound, the conformational flexibility is primarily associated with the rotation around the single bonds of the methylene linker and the orientation of the substituents on the aniline ring.

The presence of the ortho-methyl group is expected to have a significant impact on the conformation. In ortho-substituted anilines, the substituent can sterically hinder the free rotation of the amino group and influence its planarity with respect to the aromatic ring. byjus.com This "ortho effect" can also impact the basicity of the aniline nitrogen. byjus.comstackexchange.comscribd.com The steric clash between the ortho-substituent and the protonated amino group can destabilize the conjugate acid, thereby reducing the basicity of the aniline. stackexchange.com

The relative orientation of the morpholinomethyl group with respect to the aniline ring is also a key conformational feature. The molecule can adopt different conformations, ranging from an extended form where the morpholine is positioned away from the aniline ring to a folded conformation where it might interact with the aniline moiety. The preferred conformation in solution and in the bound state will depend on a balance of steric and electronic interactions, as well as interactions with the surrounding environment.

Mechanistic Exploration of 2 Methyl 3 Morpholin 4 Ylmethyl Aniline S Molecular Interactions in Vitro Investigations

Biochemical Characterization of Specific Molecular Targets (e.g., enzyme inhibition, receptor binding)

No studies have been identified that characterize the specific biochemical targets of 2-Methyl-3-(morpholin-4-ylmethyl)aniline. Research on other morpholine (B109124) derivatives suggests a wide range of potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, which are often mediated through interactions with specific enzymes or receptors. However, without dedicated studies on this compound, its precise molecular targets remain unknown.

In Vitro Cellular Pathway Modulation Studies

There is no available data from in vitro cellular assays that would indicate how this compound might modulate specific cellular pathways. Such studies are crucial for understanding the functional consequences of the compound's interaction with any potential molecular targets.

Receptor Binding Assays and Determination of Affinity Constants

No receptor binding assays have been published for this compound. Consequently, there are no available affinity constants, such as Ki (inhibition constant) or Kd (dissociation constant), that would quantify its binding to any specific receptor.

Kinetic and Thermodynamic Analyses of Ligand-Target Interactions

In the absence of identified molecular targets and binding data, no kinetic or thermodynamic analyses of the interaction between this compound and any biological target have been performed or reported. Such analyses would provide deeper insights into the mechanism and nature of the binding process.

Advanced Analytical Methodologies for Research and Discovery of 2 Methyl 3 Morpholin 4 Ylmethyl Aniline

Development of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Research Sample Analysis

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, represents the gold standard for the analysis of complex molecules like 2-Methyl-3-(morpholin-4-ylmethyl)aniline.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique well-suited for the analysis of polar and non-volatile compounds. kuleuven.be For this compound, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be the separation method of choice. A C18 or similar stationary phase would likely provide adequate retention and separation from matrix components.

The mass spectrometric detection, typically using an electrospray ionization (ESI) source in positive ion mode, would offer high specificity. The protonated molecule [M+H]⁺ would serve as the precursor ion. Collision-induced dissociation (CID) of this precursor ion would generate specific product ions, allowing for quantification using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This approach minimizes interferences and provides low limits of detection (LOD) and quantification (LOQ), which is crucial for analyzing biological samples. perkinelmer.comsciex.com For instance, methods developed for other primary aromatic amines have achieved LOQs in the sub-ng/mL range. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds. Aniline (B41778) and its derivatives can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation. chromatographyonline.comthermofisher.com Therefore, a derivatization step is often employed to increase volatility and thermal stability, and to improve chromatographic peak shape. jfda-online.com Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). jfda-online.com

Following derivatization, the analyte can be separated on a capillary column (e.g., DB-5ms) and detected by a mass spectrometer, typically using electron impact (EI) ionization. researchgate.net The resulting mass spectrum, with its characteristic fragmentation pattern, allows for definitive identification. Quantification is often performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. researchgate.net Methods for morpholine (B109124) analysis have also successfully used derivatization followed by GC-MS. nih.govnih.gov

| Parameter | LC-MS/MS | GC-MS (Post-Derivatization) |

|---|---|---|

| Chromatography Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Helium |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electron Impact (EI) |

| MS Detection Mode | Selected Reaction Monitoring (SRM) | Selected Ion Monitoring (SIM) |

| Precursor Ion [M+H]⁺ | To be determined experimentally | N/A |

| Product/Quantifier Ions | To be determined experimentally | To be determined experimentally based on derivative |

| Derivatization Agent | Not typically required | e.g., Trifluoroacetic anhydride, BSTFA |

Advanced Spectrophotometric and Fluorometric Quantification Methods

While chromatography-mass spectrometry offers the highest selectivity, spectrophotometric and fluorometric methods can provide simpler, high-throughput alternatives for quantification, particularly in well-defined sample matrices like pharmaceutical formulations.

Spectrophotometric Methods: Direct UV spectrophotometry could be used for quantification, but it often lacks specificity. A more robust approach involves a derivatization reaction that produces a colored product with a unique absorption maximum in the visible range. Aniline and its derivatives are known to react with various reagents to form chromophores. nih.gov For example, coupling reactions with reagents like 1,2-naphthoquinone-4-sulfonate can yield intensely colored derivatives suitable for colorimetric analysis. dss.go.th Another approach is the formation of charge-transfer complexes with electron acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), which can be measured spectrophotometrically. nih.gov Such methods require careful optimization of reaction conditions (pH, temperature, reagent concentration) to ensure complete and reproducible derivatization.

Fluorometric Methods: Fluorometry offers higher sensitivity than absorption spectrophotometry. The intrinsic fluorescence of this compound may be insufficient for direct sensitive analysis. Therefore, derivatization with a fluorogenic reagent is a common strategy. Reagents that react with primary amines to form highly fluorescent products, such as those based on acridone (B373769) or phenanthroimidazole scaffolds, can be employed. nih.gov These methods often involve a pre-column derivatization step followed by HPLC separation with fluorescence detection. nih.gov

The presence of the morpholine ring could also be exploited. Morpholine moieties have been incorporated into fluorescent probes, where their protonation state in different pH environments can modulate fluorescence through mechanisms like photoinduced electron transfer (PET). researchgate.netnih.gov While not a direct quantification method for the parent compound, understanding these principles could inform the design of novel fluorometric assays.

| Method | Principle | Potential Derivatizing Agent | Detection Wavelength | Key Advantage |

|---|---|---|---|---|

| Colorimetry | Formation of a colored product | 1,2-Naphthoquinone-4-sulfonate dss.go.th | Visible range (to be determined) | Simplicity, cost-effective |

| Charge-Transfer Complexation | Formation of a colored complex | TCNQ nih.gov | Visible range (to be determined) | Rapid reaction |

| Fluorometry | Formation of a fluorescent derivative | Acridone- or Phenanthroimidazole-based reagents nih.gov | To be determined based on reagent | High sensitivity |

Implementation of Microscale and Automated Analytical Platforms

To meet the demands of modern drug discovery and development, there is a growing trend towards miniaturization and automation of analytical methods. These platforms offer advantages such as reduced sample and reagent consumption, higher throughput, and decreased operational costs. ku.dk

Automated Sample Preparation: On-line Solid-Phase Extraction (SPE) coupled directly to an HPLC system is a powerful automation strategy. chromatographyonline.comthermofisher.com This technique allows for the pre-concentration of the analyte from dilute solutions and the removal of interfering matrix components in a fully automated fashion, which improves reproducibility and reduces manual labor. thermofisher.com For a compound like this compound, an SPE cartridge with a reversed-phase or mixed-mode sorbent could be employed for extraction from aqueous or biological samples prior to LC-MS/MS analysis.

Microscale Platforms: Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical steps (such as sample preparation, separation, and detection) onto a single small chip. ku.dk These platforms are ideal for situations where sample volume is limited. The development of a microfluidic system for the analysis of this compound could involve micro-SPE for sample cleanup, followed by separation using capillary electrophoresis (CE) or micro-LC, and potentially integrated electrochemical or spectroscopic detection. Capillary electrophoresis has been successfully used for the analysis of aniline derivatives, offering high separation efficiency and minimal sample consumption. nih.gov

These advanced platforms enable high-throughput screening and detailed analysis, accelerating the research and discovery process for novel compounds like this compound.

Chemical Modification and Derivatization Strategies for 2 Methyl 3 Morpholin 4 Ylmethyl Aniline

Synthesis of Molecular Probes and Bioconjugates for Mechanistic Studies

To investigate the mechanism of action and biological targets of 2-methyl-3-(morpholin-4-ylmethyl)aniline, the synthesis of molecular probes and bioconjugates is essential. These tagged derivatives can be used in a variety of assays, including fluorescence microscopy, affinity chromatography, and proteomics.

Molecular Probes:

Molecular probes are typically generated by incorporating a reporter group, such as a fluorescent dye or a radioactive isotope, into the parent molecule. For this compound, the primary aniline (B41778) amine is a prime site for such modifications.

Fluorescent Labeling: The aniline nitrogen can be acylated with a variety of fluorescent tags. For instance, reaction with the N-hydroxysuccinimide (NHS) ester of a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative would yield a fluorescently labeled probe. The choice of fluorophore would depend on the specific application and the desired photophysical properties.

Radiolabeling: Introduction of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), can be achieved through several synthetic routes. For example, catalytic tritiation of a halogenated precursor of this compound could be employed. Alternatively, a ¹⁴C-labeled methyl group could be introduced at the 2-position of the aniline ring during the synthesis of the core scaffold.

Bioconjugates:

Bioconjugation involves the covalent attachment of the molecule of interest to a biomolecule, such as a protein, antibody, or carrier molecule. This is often achieved through the introduction of a reactive functional group onto the parent compound.

Photoaffinity Labeling: A photo-reactive group, such as an azido (B1232118) or a benzophenone (B1666685) moiety, can be incorporated into the structure. Upon photoactivation, this group forms a highly reactive species that can covalently bind to nearby interacting biomolecules, allowing for the identification of binding partners.

Affinity-Based Probes: An affinity tag, like biotin, can be attached to the molecule. The aniline group can be derivatized with a biotin-NHS ester. The resulting biotinylated probe can be used in pull-down assays to isolate its binding partners from cell lysates, which can then be identified by techniques like mass spectrometry.

The following table outlines potential strategies for the synthesis of molecular probes and bioconjugates of this compound.

| Probe/Conjugate Type | Modification Strategy | Reagent Example | Potential Application |

| Molecular Probes | |||

| Fluorescent Probe | Acylation of the aniline amine | Fluorescein isothiocyanate (FITC) | Cellular imaging, localization studies |

| Radiolabeled Probe | Catalytic tritiation of a bromo-precursor | Tritium gas (³H₂) | Quantitative binding assays, metabolic studies |

| Bioconjugates | |||

| Photoaffinity Probe | Acylation with a photo-reactive group | N-Succinimidyl-4-azidobenzoate | Target identification |

| Affinity Probe | Biotinylation of the aniline amine | Biotin-NHS ester | Pull-down assays, target isolation |

Design and Synthesis of Focused Compound Libraries for SAR Expansion

To explore and expand the structure-activity relationship (SAR) of this compound, the design and synthesis of focused compound libraries are a powerful approach. By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its biological activity and optimize properties such as potency, selectivity, and metabolic stability.

A focused library around the this compound scaffold can be constructed by varying three main regions: the aniline ring, the methyl group, and the morpholine (B109124) moiety.

Aniline Ring Modifications: The aromatic ring provides a versatile platform for introducing a wide range of substituents with varying electronic and steric properties. Standard aromatic substitution reactions can be employed to introduce halogens, alkyl, alkoxy, nitro, and cyano groups at the 4, 5, and 6-positions. Furthermore, the primary amine can be acylated or sulfonated to introduce a diverse set of amides and sulfonamides.

Methyl Group Analogs: The methyl group at the 2-position can be replaced with other small alkyl groups (e.g., ethyl, propyl) or with functional groups like methoxy (B1213986) or halogen to probe the steric and electronic requirements at this position.

Morpholine Ring Analogs: The morpholine ring can be replaced with other cyclic amines to investigate the impact of ring size, conformation, and basicity on activity. Examples include piperidine, piperazine (B1678402), and thiomorpholine. The nitrogen of the piperazine ring would also allow for further derivatization.

The synthesis of such a library can be achieved using combinatorial chemistry approaches, where a common intermediate is reacted with a diverse set of building blocks. For example, a key intermediate could be 2-methyl-3-aminobenzyl alcohol, which can then be derivatized in a parallel fashion.

The table below illustrates a hypothetical focused library design for SAR expansion.

| Library Subset | R¹ (Aniline Ring) | R² (Position 2) | R³ (Cyclic Amine) |

| Aniline Ring Library | H, 4-F, 4-Cl, 4-CH₃, 4-OCH₃, 5-F, 5-Cl | CH₃ | Morpholine |

| Position 2 Library | H | H, Ethyl, OCH₃, Cl | Morpholine |

| Cyclic Amine Library | H | CH₃ | Piperidine, Piperazine, Thiomorpholine, N-Methylpiperazine |

Prodrug Design Principles from a Chemical Modification Perspective

Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active drug. This strategy can be employed to overcome undesirable properties of the parent molecule, such as poor solubility, low permeability, or rapid metabolism. For this compound, the primary aromatic amine is an ideal handle for prodrug design. nih.gov

The main goal of creating a prodrug of an amine is often to temporarily mask its basicity, which can improve passive diffusion across biological membranes. nih.gov Various promoieties can be attached to the aniline nitrogen, which are designed to be cleaved under physiological conditions.

Amide-Based Prodrugs: The aniline can be acylated with various carboxylic acids to form amide prodrugs. The rate of hydrolysis of the amide bond can be tuned by the choice of the acyl group. For example, amino acid conjugates can be designed to be substrates for peptidases.

Carbamate-Based Prodrugs: Carbamates are another common class of prodrugs for amines. They are generally more labile than amides and can be designed to release the parent amine through enzymatic or chemical hydrolysis.

Phosphate-Based Prodrugs: To significantly increase aqueous solubility, a phosphate (B84403) group can be introduced. This is typically achieved by creating a carbamate (B1207046) linker that is further attached to a phosphate ester. These prodrugs are often substrates for phosphatases, which are abundant in the body.

The selection of the appropriate promoiety depends on the specific property that needs to be improved and the desired release profile of the active drug.

The following table summarizes potential prodrug strategies for this compound.

| Prodrug Type | Promoiety | Linkage | Potential Advantage | Cleavage Mechanism |

| Amide Prodrug | Amino Acid (e.g., Glycine) | Amide | Targeted delivery, improved solubility | Peptidases |

| Carbamate Prodrug | Acyloxyalkyl | Carbamate | Improved lipophilicity, controlled release | Esterases |

| Phosphate Prodrug | Phosphate ester | Carbamate-phosphate | Increased aqueous solubility | Phosphatases |

Novel Methodological Approaches in 2 Methyl 3 Morpholin 4 Ylmethyl Aniline Research

Application of High-Throughput Screening (HTS) Methodologies for Target Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against biological targets to identify potential new therapeutic agents. This methodology is instrumental in the early stages of research for pinpointing molecules that exhibit a desired biological effect.

A thorough search of scientific literature and research databases for studies applying HTS methodologies to 2-Methyl-3-(morpholin-4-ylmethyl)aniline for the purpose of target identification yielded no specific results. Consequently, there is no available data on large-scale screening campaigns, identified biological targets, or hit-to-lead optimization efforts involving this particular compound. The absence of such research suggests that the bioactivity profile of this compound has not yet been systematically investigated using this approach.

Integration of Chemoinformatics and Data Mining Techniques in Discovery

Chemoinformatics and data mining have become indispensable tools in chemical and pharmaceutical research. These computational techniques are employed to analyze large datasets of chemical information, predict the properties of molecules, identify structure-activity relationships (SAR), and guide the design of new compounds with improved characteristics.

Despite the power of these in silico methods, a comprehensive search found no published research that integrates chemoinformatics or data mining techniques in the study of this compound. As a result, there are no publicly accessible data tables detailing computational predictions of its physicochemical properties, no reported QSAR models involving this compound, and no documented virtual screening efforts that include it as a scaffold.

Utilization of Advanced Microfluidic Systems for Synthesis and Screening

Advanced microfluidic systems, often referred to as "lab-on-a-chip" technology, offer numerous advantages for chemical synthesis and biological screening. These systems allow for precise control over reaction conditions, require minimal sample and reagent volumes, and can enable high-throughput experimentation in a miniaturized format.

However, an extensive review of the available scientific and technical literature revealed no instances of advanced microfluidic systems being utilized for either the synthesis or the screening of this compound. Therefore, there are no research findings or data tables to present regarding novel synthetic routes or high-throughput screening assays for this compound that have been developed using microfluidics technology. The potential benefits of this technology, such as improved reaction efficiency, reduced waste, and accelerated screening, have not yet been applied to the study of this specific molecule.

Emerging Research Frontiers and Future Perspectives for 2 Methyl 3 Morpholin 4 Ylmethyl Aniline

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

There is no available data or research literature detailing the use of artificial intelligence or machine learning models in the discovery, synthesis, or property prediction of 2-Methyl-3-(morpholin-4-ylmethyl)aniline.

Exploration of Novel Biological Target Classes and Mechanisms

Scientific literature does not currently contain any studies identifying or exploring novel biological targets or mechanisms of action for this compound.

Potential for Applications in Advanced Materials Science or Catalyst Design

There are no published reports or patents that suggest or explore the use of this compound in the fields of advanced materials science or catalyst design.

Development of Interdisciplinary Research Collaborations and Frameworks

No information is available regarding the formation of interdisciplinary research collaborations or frameworks focused on the study and application of this compound.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-3-(morpholin-4-ylmethyl)aniline, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves reductive amination between 3-amino-2-methylbenzaldehyde and morpholine, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3). Catalytic hydrogenation (H₂, 50 psi, Pd/C catalyst) at 60°C for 12 hours yields the primary amine intermediate. Purity (>95%) is confirmed by HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm). Key parameters include stoichiometric control of morpholine (1.2 eq) and rigorous exclusion of moisture to prevent side reactions .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR (CDCl₃, 400 MHz): δ 6.8–7.1 (m, aromatic H), 3.7 (t, morpholine O–CH₂), 2.5 (s, N–CH₂–Ar), 2.4 (m, morpholine N–CH₂), 2.1 (s, CH₃).

- IR : Peaks at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=C aromatic), 1100 cm⁻¹ (C–O–C morpholine).

- MS (ESI+) : m/z 219.2 [M+H]⁺. Cross-validation with computational models (DFT/B3LYP/6-31G*) ensures structural accuracy .

Q. What are the common chemical reactions involving the morpholine and aniline moieties in this compound?

- Methodological Answer : The morpholine group participates in nucleophilic substitutions (e.g., alkylation with methyl iodide in DMF at 80°C), while the aniline moiety undergoes diazotization (NaNO₂/HCl, 0–5°C) followed by coupling reactions (e.g., Sandmeyer reaction to introduce halogens). Reductive alkylation of the aniline NH₂ group (e.g., with ketones under H₂/Pd) is pH-sensitive and requires buffered conditions (pH 6–7) .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, 150 K) reveals the chair conformation of the morpholine ring and the dihedral angle between the aniline and morpholine planes (θ = 62.3°). Data refinement via SHELXL-2018 (R₁ = 0.042) confirms intramolecular H-bonding (N–H⋯O, 2.1 Å). WinGX/ORTEP visualizes anisotropic displacement parameters, critical for analyzing thermal motion .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) using the crystal structure of a kinase target (PDB: 3QKK) identifies binding poses. The morpholine oxygen acts as a hydrogen-bond acceptor (ΔG = −8.2 kcal/mol). MD simulations (AMBER, 100 ns) assess stability of the ligand-receptor complex, with RMSD < 2.0 Å indicating robust binding. Pharmacophore models highlight the necessity of the methyl group for hydrophobic interactions .

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance Suzuki-Miyaura coupling yields (85–92%) by stabilizing the Pd(0) catalyst. In contrast, protic solvents (ethanol) reduce efficiency (<50%) due to ligand protonation. Kinetic studies (UV-Vis monitoring at 300 nm) show pseudo-first-order rates (k = 1.2 × 10⁻³ s⁻¹) in DMF. Solvent dielectric constants (ε) correlate with reaction acceleration (R² = 0.91) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.